molecular formula C12H19N3O2S B4650297 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

货号 B4650297
分子量: 269.37 g/mol
InChI 键: FIZKBZNJTMNVIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide, commonly known as CTET, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTET belongs to the class of thiadiazole derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In

作用机制

The exact mechanism of action of CTET is not fully understood. However, it is believed that CTET exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. CTET has been reported to interact with GABA receptors, NMDA receptors, and voltage-gated calcium channels.
Biochemical and Physiological Effects:
CTET has been reported to produce a wide range of biochemical and physiological effects in animal models. Some of the major effects of CTET include:
1. Modulation of Neurotransmitter Release: CTET has been shown to modulate the release of various neurotransmitters, including GABA, glutamate, and dopamine.
2. Inhibition of Inflammatory Mediators: CTET has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines.
3. Antioxidant Activity: CTET has been shown to possess significant antioxidant activity, which may contribute to its neuroprotective effects.

实验室实验的优点和局限性

CTET has several advantages and limitations for lab experiments. Some of the major advantages of CTET include:
1. High Potency: CTET has been reported to possess high potency, which makes it an attractive candidate for drug development.
2. Broad Spectrum of Activity: CTET has been reported to possess a broad spectrum of activity, which makes it a potential candidate for the treatment of various disease conditions.
3. Low Toxicity: CTET has been shown to have low toxicity, which makes it a relatively safe compound for use in animal models.
Some of the major limitations of CTET include:
1. Limited Pharmacokinetic Data: There is limited pharmacokinetic data available for CTET, which makes it difficult to evaluate its potential for clinical use.
2. Lack of Clinical Studies: There are no clinical studies available on the safety and efficacy of CTET in humans.
3. Limited Availability: CTET is not widely available, which makes it difficult to conduct large-scale studies.

未来方向

There are several potential future directions for the study of CTET. Some of the major future directions include:
1. Development of CTET Derivatives: The development of CTET derivatives with improved pharmacokinetic properties may enhance its potential for clinical use.
2. Evaluation of CTET in Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of CTET in humans.
3. Investigation of CTET in Other Disease Conditions: Further studies are needed to investigate the potential of CTET in other disease conditions, such as epilepsy, neuropathic pain, and neurodegenerative diseases.
In conclusion, CTET is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency, broad spectrum of activity, and low toxicity make it an attractive candidate for drug development. However, further studies are needed to evaluate its potential for clinical use and investigate its mechanism of action and physiological effects.

科学研究应用

CTET has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the major scientific research applications of CTET include:
1. Anticonvulsant Activity: CTET has been reported to possess significant anticonvulsant activity in animal models. It has been shown to increase the threshold for the induction of seizures and reduce the severity of seizures.
2. Anti-inflammatory Activity: CTET has been reported to possess significant anti-inflammatory activity in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
3. Analgesic Activity: CTET has been reported to possess significant analgesic activity in animal models. It has been shown to reduce pain perception and increase pain threshold.

属性

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-17-8-10(16)13-12-15-14-11(18-12)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZKBZNJTMNVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NN=C(S1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-ethoxyacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。